![molecular formula C15H14ClN5O2 B2920979 6-(4-chlorophenyl)-N-isopropyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 2108215-97-8](/img/structure/B2920979.png)
6-(4-chlorophenyl)-N-isopropyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a heterocyclic compound . It features the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .
Synthesis Analysis
The synthesis of such compounds involves a series of reactions . The aim of the research was to design and synthesize new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine scaffold . It contains two carbon and three nitrogen atoms in the five-membered aromatic azole chain .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require careful control of conditions . The reaction sequence involves several reactive centers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its density, melting point, boiling point, and structure .Applications De Recherche Scientifique
Synthesis and Molecular Docking
Researchers have developed new derivatives of triazolo-pyrazine, including the compound of interest, demonstrating its synthesis through advanced chemical processes. These compounds have been fully characterized and subjected to molecular docking studies to predict their interactions with biological targets. This research opens pathways for the development of potent antimicrobials and provides a foundation for further drug discovery efforts (Patil et al., 2021).
Antimicrobial Activity
The synthesized triazolo-pyrazine derivatives, including 6-(4-chlorophenyl)-N-isopropyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide, have been evaluated for their antimicrobial properties. These studies have shown that certain compounds exhibit promising growth inhibition against a range of bacterial and fungal strains, highlighting their potential as antimicrobial agents (Patil et al., 2021).
Functionalization and Chemical Properties
The functionalization of oxazolo[4,5-b]pyrazines, which are structurally related to the compound , has been studied. Researchers explored various methods to modify these compounds, enhancing their chemical properties and potential applications in pharmaceuticals. These studies contribute to a deeper understanding of the chemical behavior and modification possibilities of such compounds (Bisballe et al., 2018).
Antitumor and Antimicrobial Activities
The exploration of enaminones for the synthesis of pyrazole derivatives, including structures akin to the chemical compound of interest, has shown significant antitumor and antimicrobial activities. This research indicates the potential therapeutic applications of these compounds in treating various diseases (Riyadh, 2011).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity. Other related compounds have also shown inhibitory activity against c-Met kinase , a protein involved in cell growth, survival, and angiogenesis.
Mode of Action
Based on the activities of structurally similar compounds, it can be inferred that it may interact with its targets, leading to inhibition of their function . This interaction could potentially result in the disruption of cellular processes, such as cell growth and survival .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related tocell growth and survival , as well as angiogenesis . The downstream effects of these disruptions could include inhibited cell proliferation and potentially induced cell death .
Result of Action
Based on the activities of structurally similar compounds, it can be inferred that the compound may result ininhibited cell growth and potentially induced cell death .
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-4-oxo-N-propan-2-yl-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2/c1-8(2)17-14(22)12-13-15(23)18-11(7-21(13)20-19-12)9-3-5-10(16)6-4-9/h3-8H,1-2H3,(H,17,22)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHMEBIBUVZEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C2C(=O)NC(=CN2N=N1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isobutyl-4-(3-methylbutyl)-2-{2-[methyl(phenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2920897.png)
![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl acetate](/img/structure/B2920902.png)
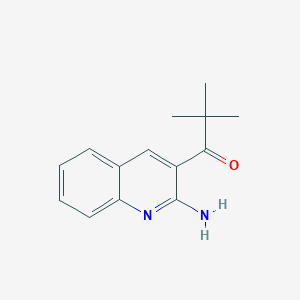

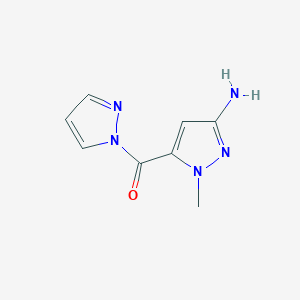
![N-[1-(4-Chlorophenyl)pyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2920908.png)
![N-(sec-butyl)-5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/no-structure.png)
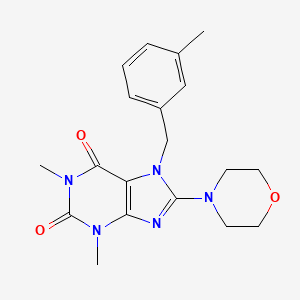

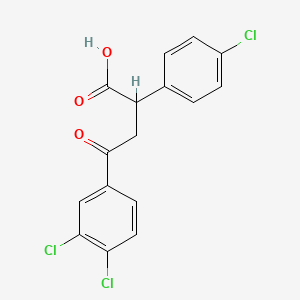

![4-[4-(Aminomethyl)pyridin-2-yl]-1lambda(6),4-thiomorpholine-1,1-dione](/img/structure/B2920916.png)
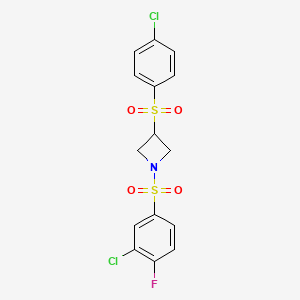
![(E)-2-(4-chlorophenyl)sulfonyl-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B2920919.png)